

Application Notes and Protocols for Cilofexor Tromethamine in Cell Culture

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Compound of Interest

Compound Name: *Cilofexor tromethamine*

Cat. No.: *B606691*

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Introduction

Cilofexor tromethamine is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1] With an EC50 of 43 nM, Cilofexor is a valuable tool for in vitro studies investigating FXR signaling pathways and their implications in various physiological and pathological processes, including liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). These application notes provide a detailed protocol for the dissolution of **Cilofexor tromethamine** and its application in cell culture experiments.

Data Presentation

Table 1: Physicochemical Properties of **Cilofexor Tromethamine**

Property	Value	Source
Molecular Weight	586.85 g/mol	Selleck Chemicals
EC50	43 nM	Selleck Chemicals
Appearance	White to off-white solid	-

Table 2: Solubility of **Cilofexor Tromethamine**

Solvent	Solubility	Source
DMSO	100 mg/mL (170.4 mM)	Selleck Chemicals
Water	Insoluble	Selleck Chemicals
Ethanol	Insoluble	Selleck Chemicals

Experimental Protocols

Protocol 1: Dissolving Cilofexor Tromethamine for Cell Culture

This protocol outlines the steps for preparing a stock solution of **Cilofexor tromethamine** for use in cell-based assays.

Materials:

- **Cilofexor tromethamine** powder
- Dimethyl sulfoxide (DMSO), cell culture grade, sterile
- Sterile microcentrifuge tubes or vials
- Pipettes and sterile filter tips

Procedure:

- Preparation of Stock Solution (e.g., 10 mM):
 - Aseptically weigh the required amount of **Cilofexor tromethamine** powder. For a 10 mM stock solution, you will need 5.87 mg per 1 mL of DMSO.
 - In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to the weighed powder.
 - Vortex or gently pipette up and down to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no particulates.

- Storage of Stock Solution:
 - It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to be stable for at least 6 months.
- Preparation of Working Solutions:
 - On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
 - Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
 - Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.1% to 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of Cilofexor used) in your experiments to account for any effects of the solvent.

Protocol 2: General Cell-Based Assay with Cilofexor Tromethamine

This protocol provides a general workflow for treating cells with **Cilofexor tromethamine** and assessing its effects.

Materials:

- Cultured cells of interest (e.g., HepG2, Huh7)
- Complete cell culture medium
- **Cilofexor tromethamine** working solutions
- Vehicle control (cell culture medium with DMSO)

- Assay-specific reagents (e.g., for viability assays, gene expression analysis, etc.)
- Multi-well cell culture plates

Procedure:

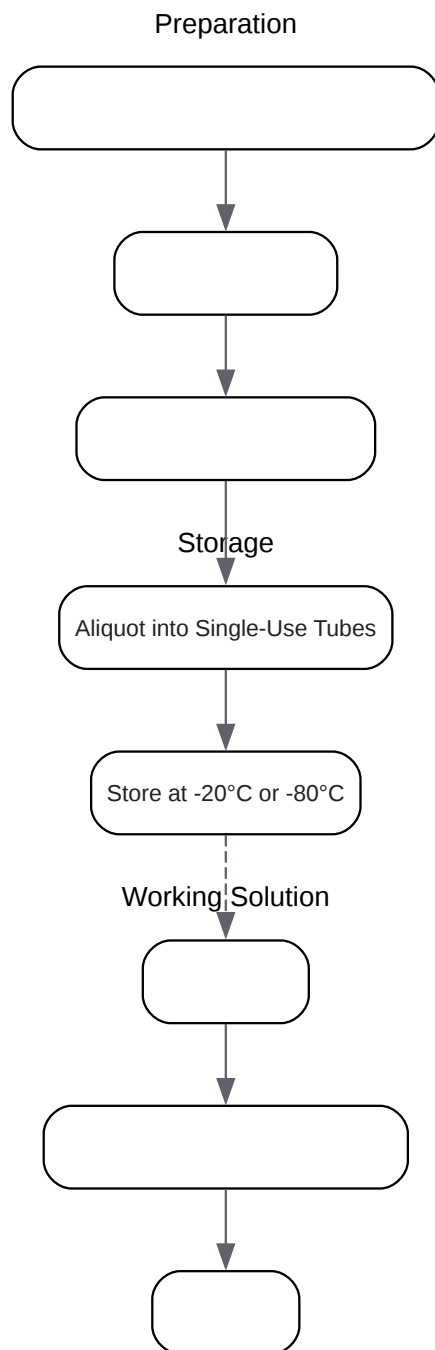
- Cell Seeding:
 - Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow overnight, or until they reach the desired confluency.
- Cell Treatment:
 - Remove the existing culture medium from the wells.
 - Add the prepared working solutions of **Cilofexor tromethamine** at various concentrations to the respective wells.
 - Include wells with the vehicle control.
 - Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a suitable incubator (e.g., 37°C, 5% CO₂).
- Endpoint Analysis:
 - After the incubation period, perform the desired endpoint analysis. This could include:
 - Cell Viability/Cytotoxicity Assays: (e.g., MTT, XTT, or CellTiter-Glo® assays) to determine the effect of Cilofexor on cell proliferation.
 - Gene Expression Analysis: (e.g., qRT-PCR or Western blotting) to measure the expression of FXR target genes such as SHP, FGF19, or CYP7A1.
 - Reporter Gene Assays: To quantify the activation of the FXR signaling pathway.

Recommended Concentration Range for Initial Experiments:

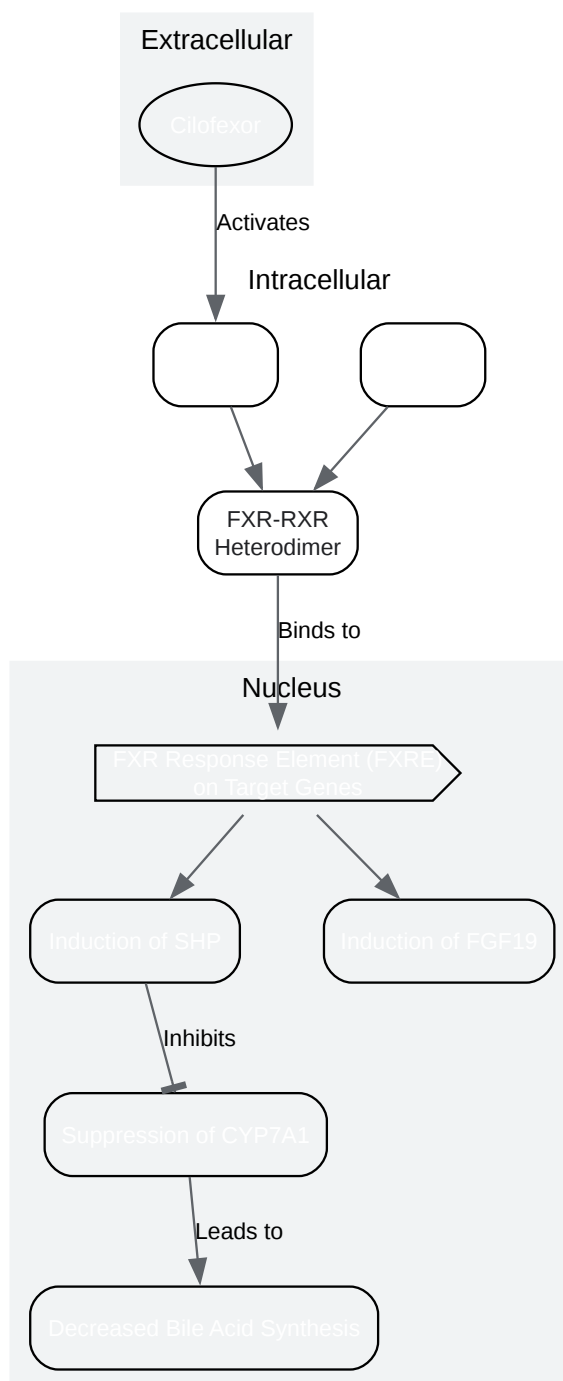
Based on the EC50 of 43 nM, it is recommended to test a range of concentrations spanning several orders of magnitude around this value. A suggested starting range could be from 1 nM to 10 μ M (e.g., 1 nM, 10 nM, 100 nM, 1 μ M, 10 μ M) to determine the optimal working concentration for your specific cell line and assay.

Mandatory Visualizations

Experimental Workflow: Dissolving Cilofexor Tromethamine



Cilofexor Mechanism of Action: FXR Signaling Pathway

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References

- 1. selleckchem.com [selleckchem.com]
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